Villosin

Vue d'ensemble

Description

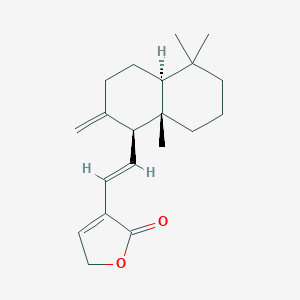

Villosin is a naturally occurring diterpenoid compound characterized by a 6/6/6/5 tetracyclic ring system with an aromatized C ring and a dihydrofuran D ring . It was first isolated from the plant Teucrium divaricatum subsp. Villosum in 1994 . This compound has been found in various other plant sources, including Teucrium polium, Clerodendrum trichotomum, Clerodendrum bungei, and Akebia quinata . This compound exhibits multiple biological activities, such as antioxidative, nitric oxide production inhibitory, and antitumor activities .

Méthodes De Préparation

The total synthesis of Villosin involves a series of carefully designed steps to construct its complex tetracyclic structure. The synthesis begins with the assembly of the A/B/C ring system via a modified three-step sequence on a gram scale . The D ring is then constructed through intramolecular iodoetherification . The synthetic route relies on the rational design of the order for oxidation state escalation, which is achieved through sequential benzylic iodination, Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification . This method allows for the efficient production of this compound and its analogs .

Analyse Des Réactions Chimiques

Villosin undergoes various chemical reactions, including:

Substitution: Intramolecular iodoetherification is used to construct the D ring of this compound.

Reduction: Although not explicitly mentioned in the synthesis, reduction reactions could be employed to modify specific functional groups within the this compound structure.

Common reagents used in these reactions include iodine, oxidizing agents like Kornblum oxidant, and Siegel–Tomkinson reagents . The major products formed from these reactions are the intermediate compounds that eventually lead to the formation of this compound .

Applications De Recherche Scientifique

Chemical Properties and Sources

Villosin is primarily derived from several plant species, notably those found in traditional medicine practices. It has been identified in plants such as Acalypha fruticosa and Acalypha ciliata, which are utilized in various regions for their therapeutic properties. The compound exhibits a range of biological activities, making it a subject of interest for further research.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Antiparasitic Activity

Research indicates that this compound possesses antiplasmodial properties, making it relevant in the fight against malaria. Extracts containing this compound have been tested against Plasmodium falciparum, with notable efficacy observed in certain concentrations.

Table 1: Antiplasmodial Activity of this compound-Containing Extracts

| Plant Species | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Acalypha fruticosa | 6.7 | >9.6 |

| Acalypha ciliata | 10.8 | >5.9 |

| Verbascum bottae | 3.2 | 10.2 |

Case Study 1: Antimalarial Efficacy

A study conducted on extracts from Acalypha fruticosa revealed that the presence of this compound contributed significantly to its antimalarial activity. The extract exhibited an IC50 value of 6.7 µg/mL against Plasmodium falciparum, demonstrating its potential as a natural therapeutic option for malaria treatment .

Case Study 2: Traditional Medicine Applications

In Yemeni traditional medicine, plants containing this compound are commonly used to treat various ailments, including parasitic infections. A comprehensive evaluation of these plants highlighted their role in managing diseases endemic to the region, reinforcing the importance of phytochemicals like this compound in traditional healing practices .

Development of New Pharmaceuticals

The antimicrobial and antiparasitic properties of this compound suggest its potential as a lead compound for developing new pharmaceuticals targeting infections resistant to conventional treatments.

Integration into Traditional Medicine

Given its historical use in traditional remedies, there is an opportunity to integrate this compound into modern therapeutic protocols, especially in regions where traditional medicine remains prevalent.

Mécanisme D'action

The exact mechanism of action of Villosin is not fully understood. it is believed to exert its effects through the inhibition of tumor necrosis factor-alpha and reactive oxygen species production in lung fibroblasts . This inhibition may be due to this compound’s ability to interfere with specific phosphatases and nucleophilic attack on cancer cell DNA . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Villosin is structurally similar to other abietane diterpenoids, such as Teuvincenone B . Both compounds share a 6/6/6/5 tetracyclic ring system, but this compound is unique due to its specific oxidation state and functional group arrangement . Other similar compounds include:

Teuvincenone B: Exhibits antioxidant and antitumor activities.

Clerodendrum trichotomum-derived diterpenoids: Known for their antioxidative properties.

This compound stands out due to its unique combination of biological activities and structural features, making it a valuable compound for further research and development .

Activité Biologique

Villosin, a compound belonging to the family of abietane diterpenoids, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological properties of this compound, including its cytotoxic, antioxidative, and antimicrobial effects.

Chemical Structure and Synthesis

This compound is characterized by a complex tetracyclic structure, which plays a crucial role in its biological activity. The total synthesis of this compound C has been achieved through a series of chemical reactions that highlight its intricate structure and potential for modification. The synthesis involves multiple steps including benzylic iodination and iodoetherification, resulting in high yields and purity of the final compound .

1. Cytotoxic Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxicity of several labdane diterpenes, this compound was found to be inactive against tested human cancer cell lines, indicating that while it may possess some biological activity, it may not be potent enough to serve as an effective anticancer agent on its own . However, other related compounds derived from similar structures have shown varying degrees of cytotoxicity, suggesting that structural modifications could enhance activity.

| Compound | Cell Line Tested | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | KB | >416.7 | Inactive |

| Compound 6 | MCF7 | 2.89 | Moderate |

| Compound 7 | Vero | 5.37 | Highly Toxic |

2. Antioxidative Properties

Research indicates that this compound C possesses antioxidative properties, which may contribute to its potential therapeutic applications. Antioxidants are critical in mitigating oxidative stress-related damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders . The ability of this compound to inhibit nitric oxide production further underscores its potential as an anti-inflammatory agent.

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds related to this compound:

- Antiplasmodial Activity : A study on Yemeni medicinal plants highlighted that extracts containing this compound showed significant antiplasmodial activity with IC50 values below 10 µg/mL against Plasmodium falciparum, indicating potential use in malaria treatment .

- Cytotoxicity Assessment : In vitro studies demonstrated that while certain derivatives of labdane diterpenes exhibited potent cytotoxicity against cancer cell lines, this compound itself did not show comparable levels of activity, prompting further investigation into structural modifications that could enhance its efficacy .

Propriétés

IUPAC Name |

4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-14-6-9-17-19(2,3)11-5-12-20(17,4)16(14)8-7-15-10-13-22-18(15)21/h7-8,10,16-17H,1,5-6,9,11-13H2,2-4H3/b8-7+/t16-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTQZHAAIRBKHO-YSLAMIOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=CCOC3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CCOC3=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Villosin and where is it found?

A1: this compound is a labdane-type diterpene primarily isolated from the rhizomes of plants within the Hedychium genus, such as Hedychium gardnerianum [] and Hedychium yunnanense []. It has also been identified in other plant species like Clerodendrum trichotomum [, , ] and Teucrium hircanicum [].

Q2: What are the notable biological activities of this compound?

A2: this compound exhibits potent in vitro cytotoxic activity against human cancer cell lines. It demonstrates particular efficacy against the NCI-H187 small cell lung cancer cell line, with an IC50 value of 0.40 μM, outperforming the standard drug ellipticine []. Additionally, it shows promising activity against SGC-7901 (human gastric cancer) and HeLa (human cervical cancer) cell lines []. Notably, this compound displays a high selectivity index (>416), indicating a significantly lower toxicity towards non-cancerous Vero cells compared to ellipticine [].

Q3: What structural features of this compound are important for its cytotoxic activity?

A3: The presence of a lactone ring in the this compound structure appears to be crucial for its high cytotoxic activity. Studies comparing different labdane-type diterpenes suggest that the presence of a hydroxyl group at the 6 or 7 position can decrease the cytotoxic activity [].

Q4: Have there been any studies on the structure-activity relationship (SAR) of this compound?

A4: While extensive SAR studies on this compound are limited, some insights can be gleaned from research on related abietane diterpenoids. Investigations on compounds isolated from Clerodendrum trichotomum suggest that the presence and position of specific functional groups, such as hydroxyl and carbonyl groups, can significantly influence their nitric oxide inhibitory activities []. This information could guide future SAR studies focusing on this compound and its derivatives.

Q5: What is known about the mechanism of action of this compound?

A5: The precise mechanism of action by which this compound exerts its cytotoxic effects remains to be fully elucidated.

Q6: Are there any reported total syntheses of this compound?

A6: Yes, the first total synthesis of (±)-Villosin was achieved in 11 steps, providing access to this compound for further biological evaluation and development []. An expedient synthesis of this compound and its isomer (E)-Labda-8(17),12,14-trien-15(16)-olide has also been reported [, ].

Q7: What analytical techniques are used to characterize and quantify this compound?

A7: this compound is typically characterized and structurally elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), mass spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-visible (UV) spectroscopy [, , ].

Q8: Has this compound been investigated for its antioxidant activity?

A8: Although not a primary focus of research on this compound, studies on extracts and fractions of plants containing this compound, such as Teucrium hircanicum roots, have shown promising antioxidant activities. Further research is needed to isolate the specific contributions of this compound to these observed activities [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.